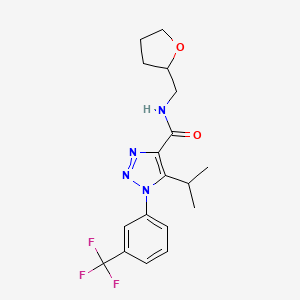
5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21F3N4O2 and its molecular weight is 382.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological properties. The trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets. The tetrahydrofuran moiety may enhance solubility and bioavailability.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In vitro studies indicated that derivatives of triazole exhibited significant activity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 4.8 |
| A549 (lung cancer) | 6.0 |
| Caco-2 (colon cancer) | 3.5 |
Antimicrobial Activity
Triazole compounds have also been noted for their antimicrobial properties. In particular, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of enzyme activity critical for bacterial survival .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated in several studies, demonstrating its potential to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that it could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications to the triazole ring and substituents significantly influence their potency and selectivity.
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Tetrahydrofuran Moiety : Contributes to increased solubility and potential interaction with biological membranes.
- Isopropyl Substitution : Impacts steric hindrance and electronic properties, influencing overall activity.
Case Studies
Several case studies have explored the pharmacological effects of similar triazole derivatives:
- Study on Anticancer Activity : A derivative exhibiting a similar structure was tested against a panel of 10 cancer cell lines, showing promising results with an average IC50 value of 4 µM across various types .
- Antimicrobial Efficacy : A related compound was evaluated against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) below 10 µg/mL .
- Inflammation Model : In a murine model of inflammation, a structurally analogous compound reduced paw edema by approximately 50% compared to control groups, indicating substantial anti-inflammatory effects .
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2/c1-11(2)16-15(17(26)22-10-14-7-4-8-27-14)23-24-25(16)13-6-3-5-12(9-13)18(19,20)21/h3,5-6,9,11,14H,4,7-8,10H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIYIVQYSGPJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














